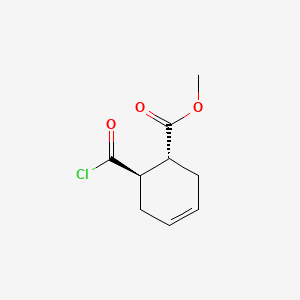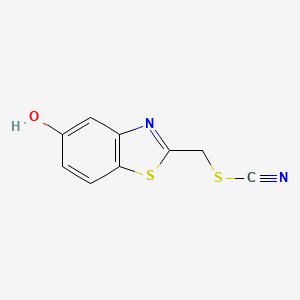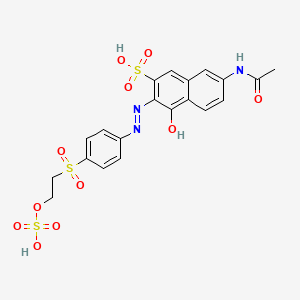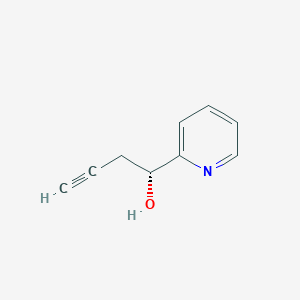
2-Pyridinemethanol,alpha-2-propynyl-,(alphaR)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinemethanol,alpha-2-propynyl-,(alphaR)-(9CI) is a chemical compound with a unique structure that includes a pyridine ring, a methanol group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol,alpha-2-propynyl-,(alphaR)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is a basic heterocyclic organic compound.
Reaction with Propargyl Bromide: Pyridine is reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the propynyl group.
Reduction: The resulting compound is then reduced using a reducing agent like sodium borohydride to form 2-Pyridinemethanol,alpha-2-propynyl-,(alphaR)-(9CI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanol,alpha-2-propynyl-,(alphaR)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the propynyl group.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acid derivatives.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or sulfonated pyridine derivatives.
Scientific Research Applications
2-Pyridinemethanol,alpha-2-propynyl-,(alphaR)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinemethanol,alpha-2-propynyl-,(alphaR)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The propynyl group may play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanol,alpha-2-propynyl-,(alphaS)-(9CI): The enantiomer of the compound with similar properties but different stereochemistry.
2-Pyridinemethanol: Lacks the propynyl group, resulting in different chemical and biological properties.
2-Pyridinecarboxaldehyde: An oxidized form of the compound with distinct reactivity.
Uniqueness
2-Pyridinemethanol,alpha-2-propynyl-,(alphaR)-(9CI) is unique due to its specific stereochemistry and the presence of the propynyl group
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(1R)-1-pyridin-2-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C9H9NO/c1-2-5-9(11)8-6-3-4-7-10-8/h1,3-4,6-7,9,11H,5H2/t9-/m1/s1 |
InChI Key |
NVDVCNWQHHSEGQ-SECBINFHSA-N |
Isomeric SMILES |
C#CC[C@H](C1=CC=CC=N1)O |
Canonical SMILES |
C#CCC(C1=CC=CC=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807704.png)


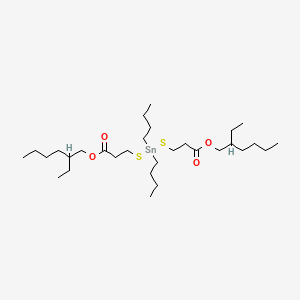

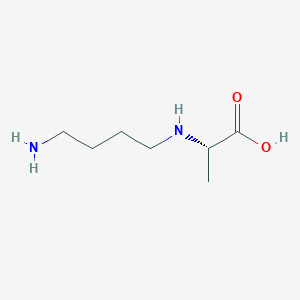
![10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione](/img/structure/B13807727.png)
![Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B13807733.png)
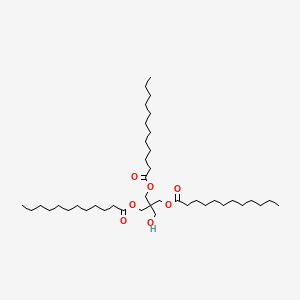
![N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)

